molecular formula C12H7D9N2O5S B602743 4-Carboxy Tolbutamide-d9 CAS No. 1184973-50-9

4-Carboxy Tolbutamide-d9

Cat. No. B602743
M. Wt: 309.39
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

4-Carboxy Tolbutamide-d9 is the labelled analogue of 4-Carboxy Tolbutamide . It is an impurity of Tolbutamide , which is a potassium channel blocker used for the treatment of type 2 diabetes .

Scientific Research Applications

Metabolic Pathway Analysis

4-Carboxy Tolbutamide, a metabolite of Tolbutamide, is integral to understanding the metabolic pathways in diabetic treatments. Uehara et al. (2021) found that in humanized-liver mice, substantial 4-carboxytolbutamide production occurs, revealing insights into the successive oxidative metabolism of Tolbutamide, a crucial anti-diabetic drug (Uehara et al., 2021).

Enzyme Activity Evaluation

The study of 4-Carboxy Tolbutamide is also used in the evaluation of enzyme activities. For example, Lee et al. (2005) and Jetter et al. (2004) discussed how Tolbutamide metabolism to its metabolites, including 4-Carboxy Tolbutamide, can serve as a measure for CYP2C9 enzyme activity, thus helping in understanding individual differences in drug metabolism (Lee et al., 2005); (Jetter et al., 2004).

Pharmacokinetic Studies

Pharmacokinetic studies of Tolbutamide also involve the analysis of its metabolites like 4-Carboxy Tolbutamide. St-Hilaire & Bélandger (1989) developed methods for simultaneous quantitation of Tolbutamide and its metabolites in serum or plasma, aiding in pharmacokinetic studies (St-Hilaire & Bélandger, 1989).

Enzymatic Inhibition Studies

Inhibition studies of certain enzymes also employ 4-Carboxy Tolbutamide. Back & Tjia (1985) used Tolbutamide in their study to examine the effects of various compounds on hepatic metabolism, emphasizing the role of 4-Carboxy Tolbutamide in understanding enzyme inhibition mechanisms (Back & Tjia, 1985).

Genetic Polymorphism Studies

The role of 4-Carboxy Tolbutamide extends to genetic polymorphism studies. Shon et al. (2002) investigated how genetic polymorphisms affect the disposition of Tolbutamide and its metabolites, including 4-Carboxy Tolbutamide, in different populations, contributing to personalized medicine approaches (Shon et al., 2002).

properties

IUPAC Name

4-(1,1,2,2,3,3-hexadeuteriobutylcarbamoylsulfamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O5S/c1-2-3-8-13-12(17)14-20(18,19)10-6-4-9(5-7-10)11(15)16/h4-7H,2-3,8H2,1H3,(H,15,16)(H2,13,14,17)/i2D2,3D2,8D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCMVATDSSHTCOS-KMQVRKNJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C)C([2H])([2H])C([2H])([2H])NC(=O)NS(=O)(=O)C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Carboxy Tolbutamide-d9

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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